

potential off-target effects of ACBI1

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Compound of Interest

Compound Name: ACBI1

Cat. No.: B2926427

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Technical Support Center: ACBI1

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **ACBI1**.

Frequently Asked Questions (FAQs)

Q1: What is **ACBI1** and what are its primary targets?

ACBI1 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader. Its primary targets are the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.^{[1][2][3][4]} **ACBI1** is composed of a ligand that binds to the bromodomain of its target proteins, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][2][5]} This design facilitates the recruitment of the VHL E3 ligase to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.^{[6][7]}

Q2: What is the mechanism of action for **ACBI1**?

ACBI1 functions by inducing the formation of a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1), **ACBI1** itself, and the VHL E3 ligase.^{[6][7]} This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This targeted protein degradation leads to the acute and profound knockdown of the target proteins.^[3]

Q3: How selective is **ACBI1** for its intended targets?

ACBI1 has been shown to be highly selective for its targets. Multiplexed isobaric tagging mass spectrometry has been used to demonstrate whole proteome selectivity of **ACBI1**-induced degradation.[6][8] In these studies, out of over 6,500 quantified proteins, only SMARCA2, SMARCA4, and PBRM1 were significantly degraded.[6][8] This suggests that **ACBI1** has minimal off-target degradation effects.[9]

Q4: Is there a negative control available for **ACBI1** experiments?

Yes, a negative control compound, cis-**ACBI1**, is available.[6][8] In cis-**ACBI1**, the hydroxyproline of the VHL binding moiety is in the inactive cis-conformation, which prevents it from binding to VHL.[6][8] Consequently, cis-**ACBI1** cannot induce the degradation of the target proteins. This control is useful for distinguishing phenotypic effects caused by protein degradation from those that might arise from simple binding to the bromodomain or other non-degradation-related off-target effects.[6]

Q5: What are the known downstream effects of **ACBI1** treatment?

By degrading the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complexes, **ACBI1** affects the positioning of nucleosomes on DNA.[3][6][7] This can impact various cellular processes that are dependent on chromatin structure, such as transcription and DNA repair.[3][6][7] In cancer cells, **ACBI1** has been shown to induce anti-proliferative effects and apoptosis.[2][3][4][5][10]

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes when using **ACBI1**.

Issue 1: I'm observing a phenotype that is not consistent with the known functions of SMARCA2, SMARCA4, or PBRM1.

Potential Cause	Troubleshooting Steps	Expected Outcome
Off-target effects	1. Dose-response curve: Perform a dose-response experiment and compare the potency for the observed phenotype with the potency for on-target degradation (DC50).2. Use the negative control: Treat cells with the inactive diastereomer, cis-ACBI1, at the same concentrations.[6]	A significant discrepancy between the phenotypic EC50 and the target degradation DC50 may suggest an off-target effect. If the phenotype is not observed with cis-ACBI1, it is likely dependent on VHL-mediated degradation, but could still be an off-target.
On-target, but previously uncharacterized, function	1. Literature review: Conduct a thorough search for recent publications on the functions of SMARCA2, SMARCA4, and PBRM1.2. Rescue experiment: If possible, overexpress a degradation-resistant mutant of the intended target to see if the phenotype is rescued.	The phenotype may be a newly discovered consequence of degrading the intended targets.
Experimental artifact	1. Review protocol: Carefully review and optimize your experimental protocol, including all controls.2. Replicate experiment: Repeat the experiment to ensure the phenotype is reproducible.	Consistent results with appropriate controls will help validate the observed phenotype.

Issue 2: My compound is showing toxicity in cell lines at concentrations required for target degradation.

Potential Cause	Troubleshooting Steps	Expected Outcome
On-target toxicity	<p>1. Cell line dependency: The targeted degradation of SMARCA2/4 can be cytotoxic in certain cancer cell lines, particularly those with mutations in one of the SWI/SNF complex members.</p> <p>[3]2. Compare with other degraders: If available, use a structurally different degrader of the same targets.</p>	If the toxicity is replicated with a different degrader, it is likely an on-target effect.
Off-target toxicity	<p>1. Counter-screen: Test the compound in a cell line that does not express the intended targets. If toxicity persists, it is likely due to off-target effects.</p> <p>2. Proteomics analysis: Perform a global proteomics experiment to identify any unintended protein degradation that could be causing toxicity.</p>	Identification of the degradation of proteins known to be essential for cell viability would suggest off-target toxicity.

Quantitative Data Summary

Table 1: In Vitro Degradation Potency of **ACBI1** in MV-4-11 Cells

Target	DC50 (nM)
SMARCA2	6[1][2][3][5]
SMARCA4	11[1][2][3][5]
PBRM1	32[1][2][3][5]

Table 2: Binding Affinity of **ACBI1**

Target	Assay Type	Potency Value
SMARCA2	Fluorescence Polarization (Binary)	770 nM (IC50)[9]
SMARCA2	Fluorescence Polarization (Ternary)	26 nM (IC50)[9]
SMARCA2	TR-FRET (Binary)	450 nM (Ki)[9]
SMARCA2	TR-FRET (Ternary)	16 nM (Ki)[9]

Experimental Protocols

Protocol 1: Global Proteomics Analysis for Off-Target Degradation

This protocol outlines a general workflow for identifying unintended protein degradation induced by **ACBI1** using mass spectrometry.

- Cell Culture and Treatment:
 - Plate a human cell line (e.g., MV-4-11, HeLa, HEK293) at an appropriate density.
 - Treat cells with **ACBI1** at a concentration effective for on-target degradation (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 8, 18, or 24 hours).[6][9]
Include a treatment with the negative control, cis-**ACBI1**, at the same concentration.
- Cell Lysis and Protein Extraction:
 - Harvest cells by scraping and wash with ice-cold PBS.
 - Lyse the cells in a buffer containing protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.
- Protein Digestion:

- Take equal amounts of protein from each sample.
- Reduce, alkylate, and digest the proteins with trypsin.
- Isobaric Labeling (e.g., TMT or iTRAQ):
 - Label the resulting peptides from each condition with a different isobaric tag according to the manufacturer's instructions.
 - Combine the labeled peptide samples.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
 - Analyze the combined peptide sample by LC-MS/MS.
- Data Analysis:
 - Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
 - Identify and quantify proteins across all conditions.
 - Perform statistical analysis to identify proteins with significantly altered abundance in the **ACBI1**-treated samples compared to the vehicle and cis-**ACBI1** controls.

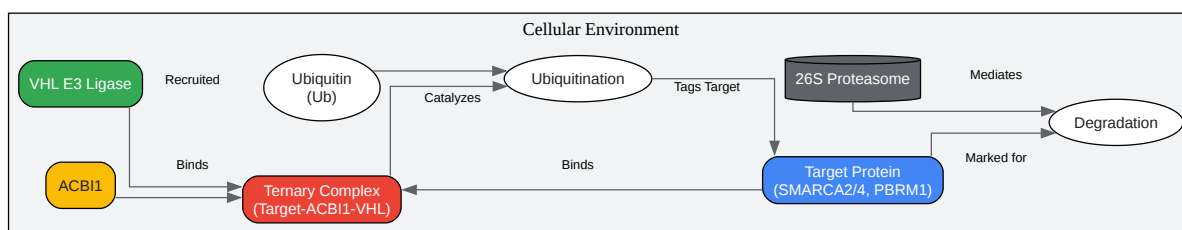
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to detect direct binding of **ACBI1** to potential off-target proteins in a cellular context.[\[11\]](#)

- Cell Culture and Treatment:
 - Culture cells to 80-90% confluency.
 - Treat intact cells with **ACBI1** (e.g., 1 μ M) or a vehicle control for 1-3 hours.[\[12\]](#)
- Heat Treatment:
 - Aliquot the cell suspension into PCR tubes.

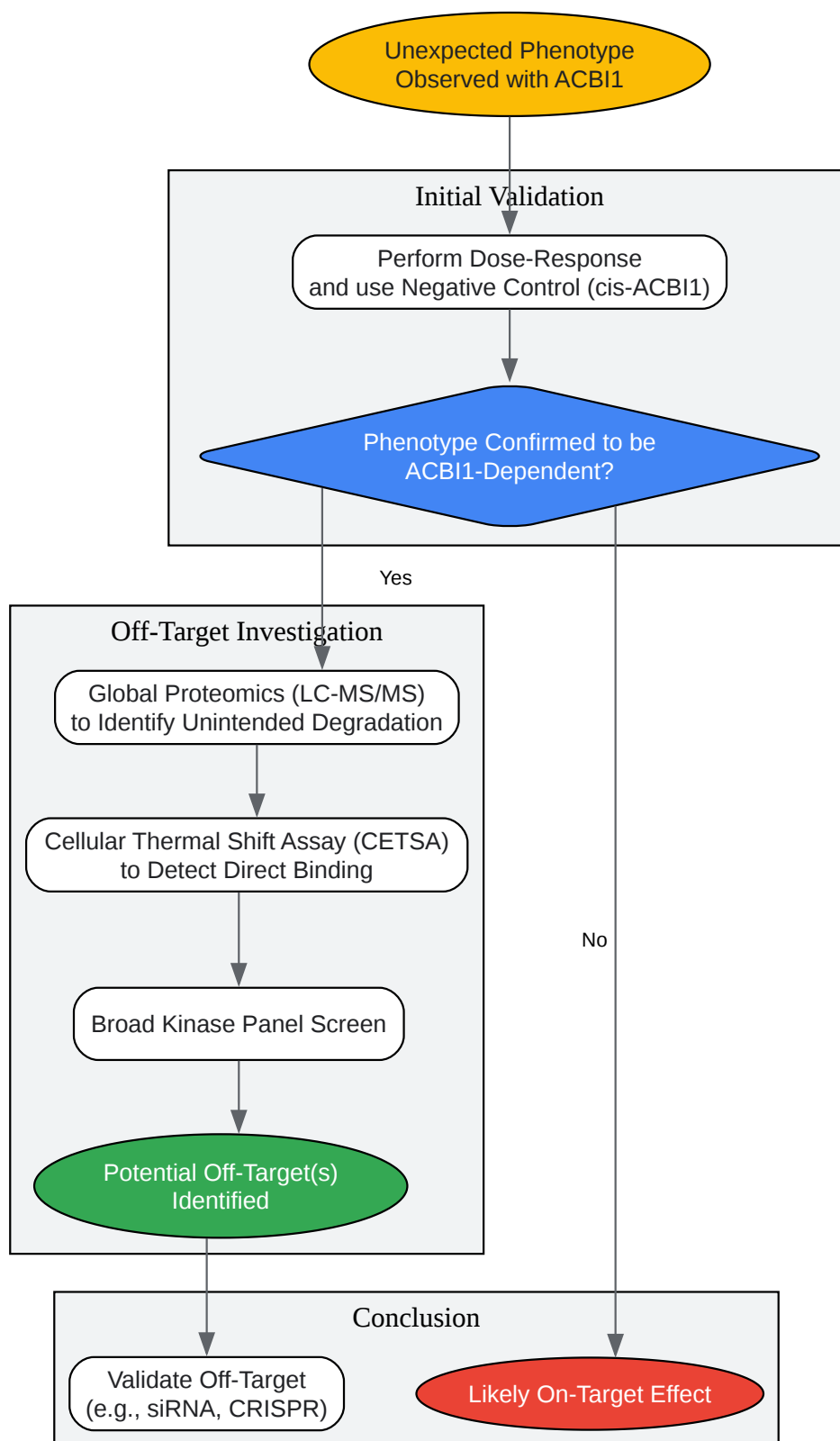
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.[\[12\]](#)[\[13\]](#)
- Cell Lysis:
 - Lyse the cells by freeze-thawing or using a lysis buffer.[\[13\]](#)
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[\[13\]](#)
- Analysis of Soluble Fraction:
 - Collect the supernatant (soluble fraction).
 - Analyze the levels of a specific protein of interest in the soluble fraction by Western blotting or other methods like AlphaScreen.[\[14\]](#)
- Data Analysis:
 - Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of **ACBI1** indicates direct binding and stabilization of the protein.

Visualizations



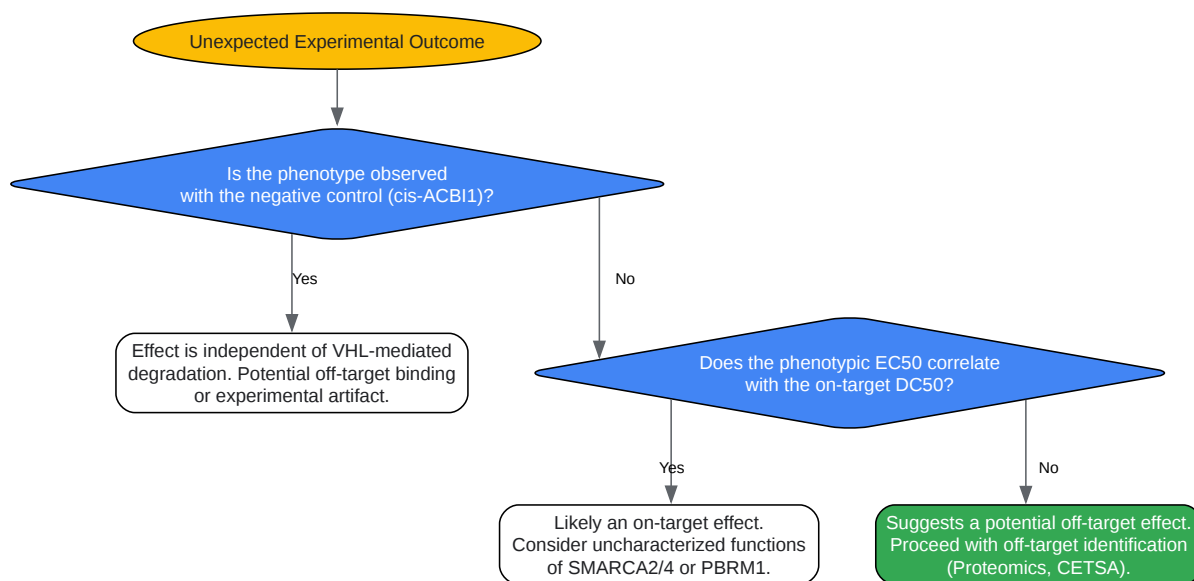
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Caption: Mechanism of action of **ACBI1** as a PROTAC degrader.



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Caption: Workflow for investigating potential off-target effects of **ACBI1**.



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